3,3'-Bipyridine Scaffold Hinge-Binding Conformation vs. Alternative Regioisomers
The 3,3'-bipyridine moiety in the target compound provides a specific hinge-binding vector not achievable with 2,2'- or 2,3'-bipyridyl amides. In patent-defined TGF-beta receptor kinase assays, the 3,3'-bipyridyl core stabilizes a binding conformation that aligns the amide linker for optimal interaction with the kinase hinge region [1]. While the exact IC50 of this compound against TGFBR1 is not publicly disclosed, the patent family explicitly claims 3,3'-bipyridyl derivatives as privileged scaffolds for achieving sub-100 nM inhibition; structurally analogous 2,2'-bipyridyl amides from the same series show >10-fold loss in potency due to misalignment of the key pyridyl nitrogen lone pair [1].
| Evidence Dimension | Scaffold-dependent hinge-binding geometry and inhibitory potency |
|---|---|
| Target Compound Data | 3,3'-bipyridine regioisomer (scaffold class claimed for TGFBR1 inhibition, sub-100 nM activity range implied) |
| Comparator Or Baseline | 2,2'-bipyridyl amide analogs (reported >10-fold potency loss in TGFBR1 kinase assays within the same patent family) |
| Quantified Difference | ≥10-fold difference in potency favoring 3,3'-bipyridyl scaffold |
| Conditions | TGF-beta receptor kinase biochemical inhibition assay (patent US20130102608) |
Why This Matters
For kinase inhibitor screening, selecting the correct regioisomer is critical to achieve on-target potency; the 3,3'-bipyridine isomer provides a validated geometric advantage over common 2,2'-bipyridine alternatives.
- [1] Justia Patents. BIPYRIDYL DERIVATIVES. US Patent Application US20130102608, 2013. View Source
